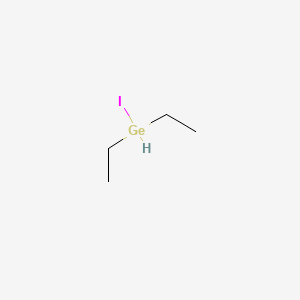
Diethyl(iodo)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(iodo)germane is an organogermanium compound with the molecular formula ( \text{C}4\text{H}{10}\text{GeI} ). It is a member of the organometallic compounds, specifically those containing germanium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(iodo)germane can be synthesized through the reaction of diethylgermanium dichloride with sodium iodide in anhydrous acetone. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{(C}_2\text{H}_5)_2\text{GeCl}_2 + 2 \text{NaI} \rightarrow \text{(C}_2\text{H}_5)_2\text{GeI}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production of diethyliodogermane involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Chemical Reactions Analysis
Types of Reactions
Diethyl(iodo)germane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form diethylgermanium hydride.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Germanium dioxide (( \text{GeO}_2 ))
Reduction: Diethylgermanium hydride (( \text{(C}_2\text{H}_5)_2\text{GeH} ))
Scientific Research Applications
Diethyl(iodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment.
Industry: It is used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which diethyliodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium can form stable complexes with biomolecules, potentially altering their function. The pathways involved include the modulation of enzyme activity and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Diethylgermanium dichloride
- Diethylgermanium hydride
- Diethylgermanium bromide
Uniqueness
Diethyl(iodo)germane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs. The iodine atom can participate in specific reactions that are not possible with other halogens, making diethyliodogermane a valuable compound for specialized applications .
Properties
CAS No. |
14287-43-5 |
|---|---|
Molecular Formula |
C4H11GeI |
Molecular Weight |
258.666 |
IUPAC Name |
diethyl(iodo)germane |
InChI |
InChI=1S/C4H11GeI/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 |
InChI Key |
WQWPQDMIFSWMOB-UHFFFAOYSA-N |
SMILES |
CC[GeH](CC)I |
Synonyms |
Diethyliodogermane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















